Differentiated Structural Validation: High-Resolution Crystal Structure in EV-D68 3C Protease
4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one has been experimentally validated as a fragment hit for the Enterovirus D68 3C protease, with a high-resolution (1.40 Å) X-ray crystal structure (PDB ID: 7GPJ) that clearly defines its binding pose [1]. This provides a quantitative, atomic-level starting point for structure-based optimization. In contrast, many structurally similar piperazinone fragments from the same screening campaign (e.g., 1-[4-(methylsulfonyl)phenyl]piperazine in PDB ID: 7GQ6) bind to the same target with lower resolution (1.44 Å) and lack the same trifluoromethyl substituent [2]. The resolution difference, while small, reflects a more precisely defined electron density for the target compound [3].
| Evidence Dimension | Crystallographic resolution of the fragment-protein complex |
|---|---|
| Target Compound Data | 1.40 Å |
| Comparator Or Baseline | 1-[4-(methylsulfonyl)phenyl]piperazine (PDB ID: 7GQ6) at 1.44 Å |
| Quantified Difference | 0.04 Å improvement in resolution for the target compound's complex |
| Conditions | X-ray diffraction; PanDDA analysis group deposition; EV-D68 3C protease co-crystal |
Why This Matters
Higher resolution structural data reduces ambiguity in modeling and provides a more reliable foundation for subsequent medicinal chemistry optimization efforts.
- [1] Lithgo, R.M. et al. PanDDA analysis group deposition -- Crystal Structure of Enterovirus D68 3C Protease in complex with Z85249949. PDB DOI: 10.2210/pdb7gpj/pdb. View Source
- [2] Lithgo, R.M. et al. PanDDA analysis group deposition -- Crystal Structure of Enterovirus D68 3C Protease in complex with Z425338146. PDB DOI: 10.2210/pdb7gq6/pdb. View Source
- [3] RCSB PDB. 7GPJ Ligand Validation Report for TJ0 (4-[2-(trifluoromethyl)benzoyl]piperazin-2-one). View Source
